2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid
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Overview
Description
2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Solvent-Free Synthesis Techniques
Research has developed green, solvent-free synthesis methods for creating pyrazole derivatives, highlighting an environmentally friendly approach to chemical synthesis. This technique involves mixing ethyl acetoacetate, hydrazine hydrate, aldehydes, or ketones with malononitrile without using solvents, showcasing an efficient pathway to such compounds (Al-Matar et al., 2010).
Antimicrobial Applications
Another study synthesized new ethanone derivatives containing the pyrazole moiety, which were evaluated for their antimicrobial activity against common pathogenic bacteria. This illustrates the potential of pyrazole derivatives in developing new antibacterial agents (Asif et al., 2021).
Anticancer Properties
Pyrazole derivatives have been synthesized and screened for their anticancer properties, with some compounds showing superior anti-proliferative activities compared to existing treatments. This highlights the potential therapeutic applications of pyrazole compounds in cancer treatment (Jose, 2017).
Synthesis of Novel Compounds
Efficient synthesis methods for novel pyrazole-containing compounds have been developed, showcasing the versatility and potential of pyrazole derivatives in creating new chemical entities with possible pharmaceutical applications (Ghaedi et al., 2015).
Fluorescent Sensors for Metal Ions
Pyrazoline derivatives have been synthesized and proposed as highly selective fluorescent sensors for zinc ions, demonstrating the utility of pyrazole compounds in analytical chemistry and environmental monitoring (Gong et al., 2011).
Properties
IUPAC Name |
2-(2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9(6-10(13)14)7-4-3-5-8(7)11-12/h2-6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDPKNBJFYBGPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.